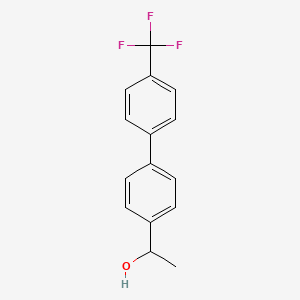

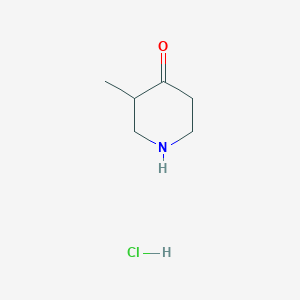

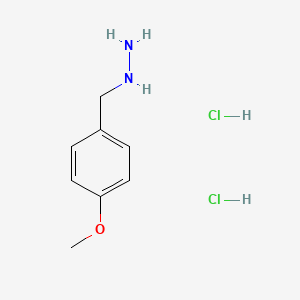

![molecular formula C13H19ClFNO B1322790 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride CAS No. 614731-80-5](/img/structure/B1322790.png)

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a derivative of benzylpiperazine, which is a class of organic compounds containing a benzyl group attached to a piperazine ring. The presence of the fluorine atom on the benzyl group and the specific substitution pattern on the piperidine ring suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the literature. For instance, the metabolites of a cerebral vasodilator containing a similar benzylpiperazine structure were synthesized to confirm their structures, which involved the preparation of compounds with specific substituents on the benzyl and piperazine moieties . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were synthesized using the Grignard reaction followed by deoxygenation and ring saturation, indicating a possible synthetic route for the target compound . These methods could potentially be adapted for the synthesis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been characterized using various techniques. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, computational calculations, and FTIR spectroscopy . This provides a basis for understanding the conformational preferences of the piperidine ring and the potential interactions with other substituents, which would be relevant for the structural analysis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride.

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives can be inferred from the synthesis and reactions of similar compounds. For instance, the preparation of a novel oxime derivative of a methylbenzyl piperidinone involved a specific reaction with a chloropyridinyl compound . Furthermore, the synthesis of a fluorobenzyl tetrahydrochromenopyridinone from resorcinol and a piperidine carboxylate indicates the potential for complex transformations involving the piperidine ring and fluorobenzyl groups . These studies suggest that 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride could undergo various chemical reactions, leading to a diverse range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of structurally similar compounds. The crystallographic data of related compounds provide insights into the solid-state properties, such as lattice parameters, space group, and hydrogen bonding patterns . The spectroscopic data, including IR and NMR spectra, are crucial for identifying functional groups and confirming molecular structures . These properties are essential for understanding the behavior of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride in different environments and could inform its potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride and its derivatives have been explored in various synthetic and structural studies. For example, the synthesis and structural characterization of certain compounds, such as 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, have been achieved, demonstrating the compound's versatility in chemical synthesis (Duan-zhi, 2005).

Radiochemical Studies and Imaging

- This compound has been used in radiochemical studies, particularly in the development of specific PET radioligands. Studies have synthesized and evaluated compounds containing the 4-(4-fluorobenzyl)piperidine moiety for their potential in imaging, such as the NR2B NMDA receptors (Labas et al., 2011).

Biological Activities and Pharmacological Properties

- Research has also been conducted on the biological activities and pharmacological properties of compounds related to 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride. For instance, studies have looked into the antibacterial and antifungal activities of derivatives of this compound, exploring their potential as medicinal agents (Binici et al., 2021).

Applications in Corrosion Inhibition

- The compound has also found application in studies related to corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including those related to 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “4-(2-Fluorobenzyl)piperidine hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQZOSPXURUIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623848 |

Source

|

| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride | |

CAS RN |

614731-80-5 |

Source

|

| Record name | 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

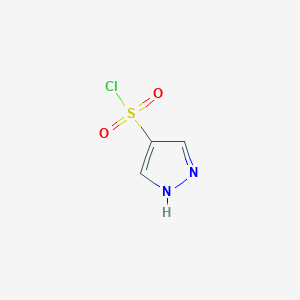

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

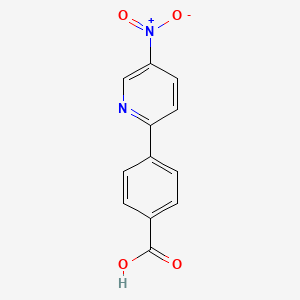

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

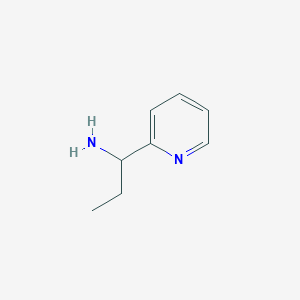

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)